![molecular formula C26H23NO6 B11272151 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B11272151.png)
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide
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Overview
Description
- This compound exhibits interesting pharmacological properties due to its intricate arrangement of functional groups.
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran moiety : A fused bicyclic structure contributing to its biological properties.
- Dimethoxybenzoyl group : Enhances the compound's reactivity and potential interaction with biological targets.
- Amide functional group : Plays a crucial role in its binding affinity to various enzymes and receptors.
The molecular formula of this compound is C25H24N2O5 with a molar mass of approximately 424.46 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:
- Breast cancer : MCF-7 and MDA-MB-231 cell lines.
- Lung cancer : A549 cell line.
- Colorectal cancer : HCT-116 cell line.
The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimal inhibitory concentrations (MIC) for these activities are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 20 |
Candida albicans | 10 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
The biological activity of this compound is likely due to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amide group may facilitate binding to active sites of enzymes involved in cancer progression or microbial metabolism.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress and contribute to its anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds, providing context for the potential applications of this compound:
- A study on benzofuran derivatives showed that modifications in the benzofuran core significantly affected their cytotoxicity against various cancer cell lines .
- Another investigation emphasized the structure–activity relationship (SAR) in related compounds, indicating that specific substituents enhance biological efficacy .
Properties
Molecular Formula |
C26H23NO6 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C26H23NO6/c1-15-19-14-17(27-26(29)18-7-5-6-8-20(18)30-2)10-12-21(19)33-25(15)24(28)16-9-11-22(31-3)23(13-16)32-4/h5-14H,1-4H3,(H,27,29) |
InChI Key |
GIBGPHNWAMTTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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